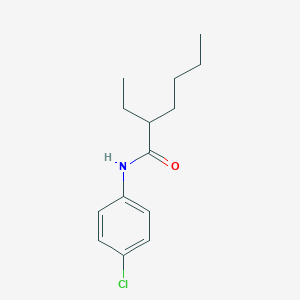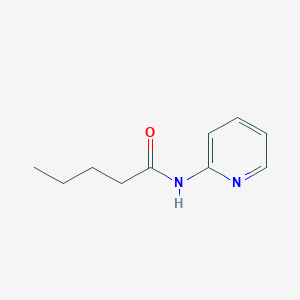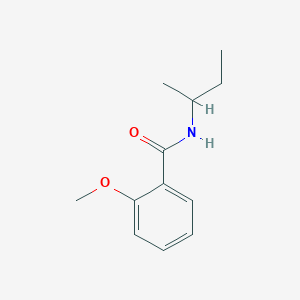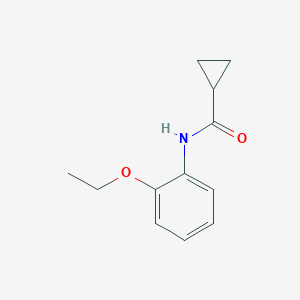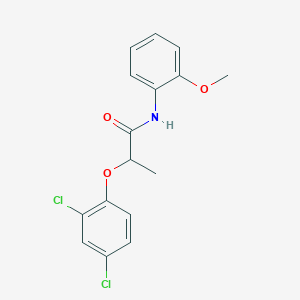
N-(3-fluorophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)pentanamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of amides and is primarily used in the field of neuroscience. FPEA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which play a crucial role in various physiological processes.
Mecanismo De Acción
FPEA exerts its effects by inhibiting N-(3-fluorophenyl)pentanamide, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and modulate various physiological processes such as pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
FPEA has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of endocannabinoids in the brain, leading to analgesic, anti-inflammatory, and neuroprotective effects. FPEA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPEA is a potent and selective inhibitor of N-(3-fluorophenyl)pentanamide, making it a valuable tool for studying the endocannabinoid system. It has been used extensively in preclinical studies to investigate the role of endocannabinoids in various physiological processes. However, FPEA has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on FPEA. One area of interest is the development of FPEA analogs with improved pharmacokinetic properties and selectivity for N-(3-fluorophenyl)pentanamide. Another area of research is the investigation of the therapeutic potential of FPEA in human clinical trials. Additionally, FPEA may have applications in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, FPEA is a promising compound that has gained significant attention in scientific research. Its inhibition of N-(3-fluorophenyl)pentanamide leads to an increase in endocannabinoid levels, which have been shown to have various physiological effects. FPEA has potential therapeutic applications in the treatment of neurodegenerative diseases, chronic pain, and other neurological disorders. Further research is needed to fully understand the pharmacological properties and therapeutic potential of FPEA.
Métodos De Síntesis
FPEA can be synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with pentanoyl chloride in the presence of a base. Another method involves the reaction of 3-fluorobenzoic acid with pentanoyl chloride in the presence of a coupling agent. The synthesis of FPEA is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
FPEA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FPEA has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)pentanamide |
InChI |
InChI=1S/C11H14FNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
Clave InChI |
OIGPCDXYKBRJLA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)F |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)
